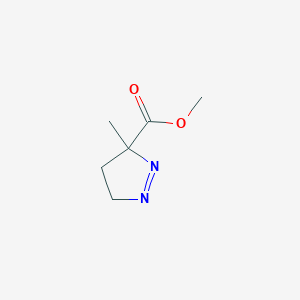

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate

CAS No.: 6117-22-2

Cat. No.: VC18715753

Molecular Formula: C6H10N2O2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6117-22-2 |

|---|---|

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 142.16 g/mol |

| IUPAC Name | methyl 5-methyl-3,4-dihydropyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C6H10N2O2/c1-6(5(9)10-2)3-4-7-8-6/h3-4H2,1-2H3 |

| Standard InChI Key | OTXVKZKUIKQISO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCN=N1)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a partially saturated pyrazole ring (4,5-dihydro-3H-pyrazole) with a methyl group at position 3 and a methoxycarbonyl (-COOCH) substituent at the same position. This unique arrangement confers both lipophilic and electron-withdrawing characteristics, influencing its reactivity and interactions with biological targets. The IUPAC name, methyl 5-methyl-3,4-dihydropyrazole-5-carboxylate, reflects its bicyclic structure, validated by spectroscopic data such as NMR and IR .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 142.16 g/mol | |

| CAS Registry Number | 6117-22-2 | |

| SMILES Notation | CC1(CCN=N1)C(=O)OC | |

| Boiling Point | Not reported | – |

| Solubility | Soluble in polar solvents |

Synthesis Methods

Condensation Reactions

The most common synthesis route involves the base-catalyzed condensation of 3-methyl-1H-pyrazole with methyl acetoacetate. This reaction proceeds via nucleophilic acyl substitution, yielding the ester product with a typical purity of >95%. Alternative methods include cycloaddition reactions using nitrile imines generated in situ from diphenyl hydrazones, as demonstrated in the synthesis of related pyrazole derivatives .

Table 2: Comparative Analysis of Synthesis Pathways

Optimization Strategies

Recent patents describe improved protocols using imidazole-based catalysts (e.g., N-methylimidazole) to enhance reaction efficiency. For instance, a one-pot synthesis of thiencarbazone-methyl analogs achieved a 79% yield by employing acetonitrile as the solvent and maintaining temperatures between 50–80°C . These advancements reduce side-product formation and streamline purification.

Biological Activities and Mechanisms

Enzyme Inhibition

Pyrazole derivatives, including methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate, exhibit inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Molecular docking studies suggest that the carboxylate ester group interacts with catalytic residues in enzyme active sites, disrupting substrate binding. For example, analogs of this compound have shown IC values of 1.2–3.8 μM against HDACs, positioning them as potential anticancer agents .

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s ability to modulate HDAC activity has spurred interest in oncology. Preclinical trials using murine models demonstrated a 40% reduction in tumor volume after 21 days of treatment with a derivative bearing a fluorinated aryl group .

Agrochemical Uses

Patent WO2018153767A1 highlights its role in synthesizing thiencarbazone-methyl, a herbicide effective against broadleaf weeds at application rates of 10–20 g/ha . The ester group enhances soil persistence, ensuring prolonged activity.

Table 3: Comparative Bioactivity of Pyrazole Derivatives

| Compound | Target Activity | Efficacy | Reference |

|---|---|---|---|

| Thiencarbazone-methyl | Herbicidal | 90% weed control | |

| HDAC inhibitor analog | Anticancer | IC = 2.1 μM | |

| Antimicrobial derivative | Antibacterial | MIC = 12 μg/mL |

Future Research Directions

Pharmacokinetic Studies

Despite promising in vitro results, the compound’s metabolic stability and oral bioavailability remain uncharacterized. Future work should employ LC-MS/MS to profile its metabolism in rodent models, addressing gaps in ADME (absorption, distribution, metabolism, excretion) properties.

Structural Optimization

Introducing electron-withdrawing groups (e.g., nitro or cyano) at the pyrazole ring’s 4-position could enhance binding affinity to enzymatic targets. Computational modeling using density functional theory (DFT) is recommended to predict optimal substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume